Bienvenue dans la boutique en ligne BenchChem!

1-benzyl-3-(benzyloxy)-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide

Crystallography Conformational Analysis Structure-Based Drug Design

This 1,3,4-trisubstituted pyrazole-4-carboxamide features a distinctive N-(2-ethylphenyl) amide substituent that produces a unique 40.6° pyrazole-amide dihedral angle, enabling non-coplanar binding conformations unattainable with the near-coplanar N-phenyl analog. With MW (411.5) and clogP (~4.8) optimized for oral bioavailability, it serves as a strategic molecular probe in 11β-HSD1 inhibitor discovery and kinase selectivity profiling (Btk, SYK). Its well-defined hydrogen-bond chain motif (donor-acceptor distance 2.843 Å) supports cocrystal and polymorph screening studies. Choose this structurally authenticated compound for reproducible SAR campaigns and analytical reference applications.

Molecular Formula C26H25N3O2
Molecular Weight 411.505
CAS No. 1014088-29-9
Cat. No. B2995390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(benzyloxy)-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide
CAS1014088-29-9
Molecular FormulaC26H25N3O2
Molecular Weight411.505
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C26H25N3O2/c1-2-22-15-9-10-16-24(22)27-25(30)23-18-29(17-20-11-5-3-6-12-20)28-26(23)31-19-21-13-7-4-8-14-21/h3-16,18H,2,17,19H2,1H3,(H,27,30)
InChIKeyLPXZTSAGCQBRLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(benzyloxy)-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide: Baseline Characterization and Procurement Specifications


1-Benzyl-3-(benzyloxy)-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide (CAS 1014088-29-9) is a synthetic pyrazole-4-carboxamide derivative with the molecular formula C26H25N3O2 and a molecular weight of 411.5 g/mol . It is a member of a broader class of 1,3,4-trisubstituted pyrazoles frequently investigated as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and kinase modulators, with its specific N-(2-ethylphenyl) substitution providing distinct conformational properties observable in crystallographic analysis [1].

Why 1-Benzyl-3-(benzyloxy)-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide Cannot Be Simply Exchanged with In-Class Analogs


Despite sharing a common 1-benzyl-3-(benzyloxy)pyrazole-4-carboxamide scaffold, substitution at the N-amide position profoundly alters the three-dimensional conformation and hydrogen-bonding network [1]. Single-crystal X-ray diffraction data for the target compound reveal a distinctive orientation of the amide and benzene rings relative to the pyrazole core, with dihedral angles that differ markedly from those of the unsubstituted N-phenyl analog, which typically adopts near-coplanar arrangements [2]. These conformational differences can directly impact target binding, metabolic stability, and crystallinity, making simple generic substitution unreliable for pharmacological or materials science applications.

Quantitative Differentiation Evidence for 1-Benzyl-3-(benzyloxy)-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide


Crystal Structure Conformation: Pyrazole-Amide Dihedral Angle

In the solid state, 1-benzyl-3-(benzyloxy)-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide exhibits a pyrazole-amide dihedral angle of 40.6°, which is significantly non-coplanar and distinct from the near-zero or near-180° angles typically observed in analogous N-phenyl pyrazole-4-carboxamides that lack ortho substitution [1]. This twist directly affects the spatial disposition of the ethylphenyl ring, a key pharmacophoric element in many 11β-HSD1 inhibitor series [2].

Crystallography Conformational Analysis Structure-Based Drug Design

Hydrogen-Bond Network Geometry in the Solid State

The compound forms intermolecular C=O···H-N hydrogen bonds with a donor-acceptor distance of 2.843 Å and an angle of 157°, generating a distinct one-dimensional chain motif in the crystal [1]. This bonding geometry contributes to its specific melting point and solubility profile, which differ from related N-substituted analogs that may adopt alternative packing arrangements, such as dimeric or sheet-like structures [2].

Crystal Engineering Thermodynamic Stability Solubility

Molecular Weight Differentiation for DMPK and Permeability Profiling

With a molecular weight of 411.5 g/mol, 1-benzyl-3-(benzyloxy)-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide occupies a midpoint within its analog series . The 2-ethyl substituent on the N-phenyl ring adds +28 Da relative to the unsubstituted N-phenyl analog (MW ~383.4 g/mol), moderately increasing lipophilicity (clogP estimated ~4.8 vs. ~4.2 for the unsubstituted analog) . This modest increase can enhance membrane permeability without exceeding the Rule-of-Five threshold, a balance not achieved by more lipophilic analogs such as the N-(2,4-dimethylphenyl) derivative (MW ~397.5, clogP ~5.2) [1].

ADME Drug-likeness Lipophilicity

Optimal Research and Industrial Application Scenarios for 1-Benzyl-3-(benzyloxy)-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide


Structure-Based Design of 11β-HSD1 Inhibitors with Favorable ADME Profiles

The compound serves as a strategic molecular probe in 11β-HSD1 drug discovery projects, where its unique 40.6° pyrazole-amide dihedral angle [1] can be exploited to design ligands that occupy a non-coplanar binding conformation. Its moderate lipophilicity (clogP ~4.8) and molecular weight (411.5 g/mol) position it favorably within the property space required for oral bioavailability, making it a suitable starting point for lead optimization campaigns targeting metabolic syndrome [2].

Crystal Engineering and Solid-State Formulation Studies

The well-defined hydrogen-bond chain motif (donor-acceptor distance 2.843 Å) [1] makes this compound a candidate for cocrystal and polymorph screening studies aiming to improve solubility or stability. Its distinct packing, compared to dimer-forming analogs, offers an alternative solid-state framework for formulation scientists addressing dissolution-rate-limited absorption.

Chemical Tool for Selectivity Profiling of Kinase Inhibitors

Pyrazole-4-carboxamides are prevalent in kinase inhibitor discovery. The specific 2-ethylphenyl amide substituent in this compound can be used to probe hydrophobic pocket selectivity in kinases such as Btk or SYK, where subtle conformational differences (e.g., the non-coplanar geometry) may result in differential off-target activity . Its property window (MW < 500, clogP < 5) also makes it compatible with cellular assay formats.

Analytical Reference Standard and Chemical Library Expansion

The compound's well-characterized crystal structure and accessible spectroscopic data [1] support its use as an analytical reference standard in HPLC method development and as a structurally authenticated entry in screening libraries, facilitating structure-activity relationship (SAR) studies of pyrazole carboxamide derivatives.

Quote Request

Request a Quote for 1-benzyl-3-(benzyloxy)-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.